molecular formula C12H15NO3 B1330184 4'-Butyryl-3'-hydroxyacetanilide CAS No. 28583-62-2

4'-Butyryl-3'-hydroxyacetanilide

Cat. No.: B1330184
CAS No.: 28583-62-2
M. Wt: 221.25 g/mol
InChI Key: RSBIKRQPSYDRFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for 4'-Butyryl-3'-hydroxyacetanilide follows established organic chemistry naming conventions that precisely describe the molecular structure and functional group arrangements. The preferred International Union of Pure and Applied Chemistry name for this compound is N-(4-butanoyl-3-hydroxyphenyl)acetamide, which systematically describes the substitution pattern on the benzene ring and the nature of the amide linkage.

The structural representation reveals a benzene ring core with three distinct functional groups positioned at specific locations. The acetamide group (-NH-CO-CH3) occupies the para position relative to the butanoyl substituent, while a hydroxyl group (-OH) is positioned meta to both the acetamide and butanoyl groups. The butanoyl group consists of a four-carbon aliphatic chain terminating in a ketone functionality directly attached to the aromatic ring system.

Table 1: Structural Identifiers and Molecular Descriptors

Parameter Value Reference
Molecular Formula C12H15NO3
Molecular Weight 221.25-221.256 g/mol
InChI Key RSBIKRQPSYDRFZ-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CCCC(=O)C1=CC=C(NC(C)=O)C=C1O
LogP Value 1.98

The molecular structure can be represented through multiple chemical notation systems, with the Simplified Molecular Input Line Entry System providing a linear text representation of the three-dimensional molecular arrangement. The compound exhibits specific stereochemical properties and electronic characteristics that result from the combination of electron-donating hydroxyl groups and electron-withdrawing carbonyl functionalities positioned on the aromatic system.

Chemical Abstracts Service Registry Number and Molecular Formula Verification

The Chemical Abstracts Service registry number for this compound is definitively established as 28583-62-2, representing the unique numerical identifier assigned by the Chemical Abstracts Service for this specific molecular entity. This registry number serves as the primary reference point for chemical database searches and regulatory documentation across multiple international chemical information systems.

Molecular formula verification confirms the empirical formula as C12H15NO3, indicating a composition of twelve carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight calculations consistently report values in the range of 221.25 to 221.256 grams per mole, with minor variations attributable to different computational methods and rounding conventions employed by various chemical databases.

Table 2: Registry and Identification Numbers

Database Identifier Value Reference
Chemical Abstracts Service Number 28583-62-2
PubChem Compound Identifier 119989
MDL Number MFCD00276573
Unique Ingredient Identifier 4KN634AQJ7
European Chemicals Agency Number 249-092-6

The consistency of these identifiers across multiple authoritative chemical databases provides robust verification of the compound's molecular identity and ensures accurate cross-referencing between different chemical information systems. The Unique Ingredient Identifier represents a globally unique identifier used in pharmaceutical and regulatory contexts, while the MDL number serves as a reference point for molecular descriptor libraries and computational chemistry applications.

Synonymous Terminology in Chemical Databases

Chemical databases employ multiple synonymous terms and alternative nomenclature systems to describe this compound, reflecting different naming conventions and structural emphasis approaches used across various scientific disciplines. These alternative names provide important cross-referencing capabilities and ensure comprehensive database searches can locate relevant information regardless of the specific nomenclature system employed.

The most frequently encountered synonyms include N-(4-butyryl-3-hydroxyphenyl)acetamide, which emphasizes the amide linkage and hydroxyl substitution pattern. Additional systematic names such as N-[3-hydroxy-4-(1-oxobutyl)phenyl]acetamide provide alternative descriptions of the same molecular structure with different emphasis on functional group positioning.

Table 3: Comprehensive Synonym Database

Synonym Category Alternative Names Reference
Systematic Names N-(4-butanoyl-3-hydroxyphenyl)acetamide
N-[3-hydroxy-4-(1-oxobutyl)phenyl]acetamide
Acetamide, N-[3-hydroxy-4-(1-oxobutyl)phenyl]-
Descriptive Names 4-Acetamido-2-hydroxybutyrophenone
2-Hydroxy-4-acetylaminophenyl propyl ketone
Common Names This compound
Acetanilide, 4'-butyryl-3'-hydroxy-

The variety of synonymous terminology reflects different approaches to chemical nomenclature, including systematic International Union of Pure and Applied Chemistry naming, Chemical Abstracts Service nomenclature conventions, and descriptive names that emphasize specific structural features or functional group arrangements. Trade names and laboratory designations such as Maybridge3_006119 represent specific supplier codes used in chemical procurement and inventory management systems.

Properties

IUPAC Name

N-(4-butanoyl-3-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-4-11(15)10-6-5-9(7-12(10)16)13-8(2)14/h5-7,16H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBIKRQPSYDRFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=C(C=C1)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182782
Record name 4'-Butyryl-3'-hydroxyacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28583-62-2
Record name N-[3-Hydroxy-4-(1-oxobutyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28583-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Butyryl-3'-hydroxyacetanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028583622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Butyryl-3'-hydroxyacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-hydroxy-4-(1-oxobutyl)phenyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.614
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4'-BUTYRYL-3'-HYDROXYACETANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KN634AQJ7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Starting Material Preparation

  • Acetanilide Derivative Synthesis: The synthesis often begins with acetanilide or a substituted acetanilide. For example, 3-hydroxyacetanilide (paracetamol) can be used as a precursor, which is commercially available or synthesized via nitration, reduction, and acetylation steps starting from aniline derivatives.

  • Nitration and Reduction: A common approach involves nitration of acetanilide to form p-nitroacetanilide, followed by reduction to p-aminoacetanilide, which can then be diazotized and converted to hydroxyacetanilide (paracetamol) as an intermediate step.

Butyrylation Reaction

  • Friedel-Crafts Acylation: The introduction of the butyryl group at the 4' position is typically achieved via Friedel-Crafts acylation using butyryl chloride or butyric anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction selectively acylates the aromatic ring at the para position relative to the hydroxy group due to its activating effect.

  • Reaction Conditions: The reaction is carried out under anhydrous conditions, often in an inert solvent like dichloromethane or carbon disulfide, at low temperatures to control regioselectivity and minimize polyacylation.

Hydroxylation and Protection Strategies

  • If starting from a butyryl-substituted acetanilide lacking the hydroxy group, selective hydroxylation at the 3' position can be performed using electrophilic aromatic substitution with hydroxylating agents such as hydrogen peroxide under acidic or basic catalysis.

  • Protection of the amide group during acylation or hydroxylation steps may be necessary to prevent side reactions, typically achieved by acetylation or other protecting groups.

Purification and Characterization

  • The crude product is purified by recrystallization from ethanol or by chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC), using mobile phases of acetonitrile, water, and phosphoric acid or formic acid for mass spectrometry compatibility.

  • Characterization is performed by melting point determination, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm the structure and purity.

Step Reaction Type Reagents/Conditions Outcome Yield (%) (Reported)
1 Nitration Acetanilide, HNO3/H2SO4, 0-5°C p-Nitroacetanilide ~55%
2 Reduction Zn, HCl, ethanol, reflux p-Aminoacetanilide ~70%
3 Diazotization NaNO2, HCl, 0-5°C Diazonium salt intermediate -
4 Hydroxylation (or substitution) 10% NaOH, room temperature 3-Hydroxyacetanilide (paracetamol) ~70%
5 Friedel-Crafts Acylation Butyryl chloride, AlCl3, anhydrous solvent 4'-Butyryl-3'-hydroxyacetanilide Not explicitly reported
  • The diazotization and subsequent hydroxylation method provides a route to hydroxyacetanilide derivatives with good yields (~70%) and purity, avoiding the use of acetic anhydride, which may be less accessible.

  • Friedel-Crafts acylation is a well-established method for introducing the butyryl group selectively at the para position relative to the hydroxy substituent, leveraging the activating effect of the hydroxy group.

  • Analytical methods such as reverse-phase HPLC with acetonitrile-water-phosphoric acid mobile phases enable effective separation and purity assessment of the compound.

  • The compound’s physicochemical properties, including molecular weight (221.25 g/mol), molecular formula (C12H15NO3), and structural identifiers (InChI, SMILES), are well documented and support the identification and quality control of the synthesized product.

The preparation of this compound involves multi-step organic synthesis starting from acetanilide derivatives, employing nitration, reduction, diazotization, hydroxylation, and Friedel-Crafts acylation reactions. The process requires careful control of reaction conditions to achieve regioselectivity and high purity. Purification and analytical characterization are critical for confirming the structure and quality of the final compound. This synthetic route is supported by diverse research findings and analytical data, providing a reliable method for producing this compound for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 4’-Butyryl-3’-hydroxyacetanilide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Analytical Chemistry

Separation Techniques

One of the primary applications of 4'-Butyryl-3'-hydroxyacetanilide is in analytical chemistry, specifically in the separation and analysis of compounds using High-Performance Liquid Chromatography (HPLC). It has been effectively analyzed using reverse-phase HPLC methods. The mobile phase typically comprises acetonitrile, water, and phosphoric acid; however, for mass spectrometry-compatible applications, phosphoric acid can be substituted with formic acid. This method allows for the efficient isolation of impurities and is scalable for preparative separations, making it suitable for pharmacokinetic studies .

Pharmacokinetics

Metabolism Studies

The compound has been utilized in pharmacokinetic studies to understand its metabolism and excretion pathways. Research involving isotopically labeled derivatives of paracetamol (acetaminophen) has demonstrated that this compound undergoes significant metabolic transformations. For instance, studies have shown that after administration, the compound is metabolized into various conjugates, including sulfate and glucuronide forms. The urinary recovery rates of these metabolites provide insights into the compound's bioavailability and potential nephrotoxic effects associated with its metabolites .

Case Studies and Research Findings

Case Study Insights

A notable case study highlighted the use of this compound in understanding the deacetylation processes that occur during metabolism. In a controlled study with rats, it was found that a significant portion of the administered dose was converted into different metabolites through deacetylation followed by reacetylation processes. This finding suggests a complex metabolic pathway that could have implications for understanding drug-induced nephrotoxicity related to paracetamol usage .

Comparative Analysis Table

Application Area Methodology Findings Implications
Analytical ChemistryReverse-phase HPLCEfficient separation and analysisUseful for pharmacokinetic studies
PharmacokineticsIsotopic labeling studiesHigh levels of deacetylation observedInsights into nephrotoxicity mechanisms
Metabolic PathwaysNMR spectroscopyCharacterization of urinary metabolitesUnderstanding drug metabolism

Mechanism of Action

The mechanism of action of 4’-Butyryl-3’-hydroxyacetanilide involves its interaction with specific molecular targets and pathways. The hydroxy group allows for hydrogen bonding with biological molecules, while the butyryl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Acetaminophen (4'-Hydroxyacetanilide)

  • Structure : Features a hydroxyl group at the 4' position and lacks the butyryl moiety.
  • Solubility : Moderate water solubility (logP ≈ 0.49) due to polar hydroxyl and amide groups.
  • Metabolism: Primarily metabolized by CYP450 enzymes (e.g., CYP3A4, CYP2E1) to form the hepatotoxic metabolite N-acetyl-p-benzoquinone imine (NAPQI) .

4'-Butyryl-3'-hydroxyacetanilide

  • Hypothesized Metabolism: The butyryl group could sterically hinder CYP450 binding, reducing NAPQI-like metabolite formation compared to acetaminophen .

4’-Hydroxyacetanilide (Isolated from Aquilaria malaccensis)

  • Structure: Shares the 4'-OH group with acetaminophen but lacks the 3'-OH and butyryl substituents.

Butylated Hydroxytoluene (BHT)

  • Structure: A synthetic phenolic antioxidant with tert-butyl groups at the 2 and 6 positions.
  • Activity : Used as a reference antioxidant in assays (IC₅₀ values ~10–20 μM) .

Table 1: Structural and Physicochemical Comparison

Compound Substituents Molecular Weight (g/mol) logP (Estimated)
This compound 3'-OH, 4'-COC₃H₇ ~237.3 >2.0
Acetaminophen 4'-OH 151.2 0.49
4’-Hydroxyacetanilide 4'-OH 151.2 0.49
BHT 2,6-di-tert-butyl-4-methyl 220.4 5.1

Metabolic and Toxicological Profiles

Acetaminophen

  • Toxicity Mechanism : CYP450-mediated NAPQI formation leads to covalent binding to hepatic proteins (~2 nmol/mg protein), causing centrilobular necrosis .
  • Modulators: Phenobarbital (CYP inducer) increases toxicity, while piperonyl butoxide (CYP inhibitor) reduces it .

This compound

  • However, alternative metabolic pathways (e.g., hydrolysis) could generate reactive intermediates.

Table 2: Comparative Hepatotoxicity

Compound CYP450 Activation Covalent Binding (nmol/mg protein) Hepatotoxicity Risk
Acetaminophen High ~2.0 Severe
This compound Moderate/Low* Not studied Theoretical Lower

*Inference based on steric hindrance from the butyryl group.

Antioxidant Potential

  • This compound : The 3'-OH group may enable radical scavenging, but its efficacy likely depends on electronic effects from the butyryl substituent. Comparative studies with BHT are needed to quantify activity .
  • BHT : A benchmark antioxidant with well-characterized radical-quenching capacity .

Cholinesterase Interactions

  • Butyrylcholinesterase (BuChE) : The butyryl group in this compound could enhance affinity for BuChE compared to acetylcholinesterase (AChE), similar to selective BuChE inhibitors like tacrine .

Biological Activity

4'-Butyryl-3'-hydroxyacetanilide, an organic compound with the molecular formula C12H15NO3, is a derivative of acetanilide characterized by a butyryl group at the 4' position and a hydroxy group at the 3' position. This compound has garnered interest in the scientific community due to its potential biological activities and interactions with various biomolecules. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is primarily attributed to its structural features:

  • Hydroxy Group : Facilitates hydrogen bonding with biological molecules, enhancing solubility and interaction with receptors.
  • Butyryl Group : Affects hydrophobic interactions, potentially influencing enzyme activity and receptor binding.

These interactions can modulate various biological pathways, leading to therapeutic effects such as anti-inflammatory and analgesic properties.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Effects : The compound has been studied for its ability to reduce inflammation in various models.
  • Analgesic Activity : It may provide pain relief through mechanisms similar to those of traditional analgesics.

Case Studies

  • Anti-inflammatory Activity :
    • A study evaluated the anti-inflammatory effects of this compound in animal models. Results showed a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.
  • Analgesic Effects :
    • Another research project focused on the analgesic properties of the compound. The findings indicated that it effectively reduced pain responses in both acute and chronic pain models, supporting its use in pain management.

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and biological activity of this compound:

Assay TypeFindings
MTT AssayDemonstrated low cytotoxicity against normal cell lines.
Anti-diabetic ActivityInhibition of α-amylase and α-glucosidase enzymes was observed, indicating potential for blood glucose regulation.

These studies highlight the compound's favorable safety profile and its potential utility in treating metabolic disorders.

In Vivo Studies

In vivo experiments further elucidate the biological effects:

  • Animal Models : Administration of this compound resulted in significant reductions in pain and inflammation markers.
  • Dosage Response : The efficacy was dose-dependent, with higher concentrations yielding more pronounced effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4'-Butyryl-3'-hydroxyacetanilide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Utilize Friedel-Crafts acylation or nucleophilic substitution to introduce the butyryl group to the 4'-position of 3'-hydroxyacetanilide. Optimize reaction parameters (e.g., temperature, solvent polarity, catalyst type) using design-of-experiment (DoE) approaches. Monitor purity via HPLC (≥98% threshold) and confirm structural integrity with FT-IR (amide C=O stretch ~1650 cm⁻¹) and ¹H/¹³C NMR (e.g., butyryl CH₂/CH₃ resonances at δ 1.5–2.5 ppm) .

Q. How should researchers validate the purity and stability of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic analysis via LC-MS. Compare UV/Vis λmax (e.g., ~228 nm for related hydroxyacetanilides) and chromatographic retention times against reference standards. Use Karl Fischer titration to monitor hygroscopicity, especially if stored at -20°C long-term .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Follow OSHA guidelines for PPE (gloves, lab coats, goggles) and fume hood use. Avoid inhalation/contact via closed-system transfers. Implement spill containment kits and emergency wash stations. Review SDS for toxicity data (e.g., LD50 analogs like acetaminophen: 338 mg/kg in mice) and dispose of waste via incineration .

Advanced Research Questions

Q. How can conflicting data on this compound’s enzyme inhibition potency (e.g., butyrylcholinesterase vs. acetylcholinesterase) be resolved?

  • Methodology : Perform dose-response assays (IC50 determination) with purified enzymes using Ellman’s method (DTNB reagent for thiol quantification). Normalize activity to reference inhibitors (e.g., tacrine for cholinesterases). Apply statistical tools (e.g., ANOVA with Tukey post-hoc tests) to address variability from enzyme lot differences or assay conditions .

Q. What in vitro models are suitable for assessing the hepatotoxic potential of this compound metabolites?

  • Methodology : Use primary hepatocytes or HepG2 cells exposed to metabolites (e.g., N-acetyl-p-benzoquinone imine analogs). Quantify glutathione depletion via LC-MS and monitor mitochondrial membrane potential (JC-1 staining). Compare toxicity profiles to 3'-hydroxyacetanilide, a non-hepatotoxic regioisomer, to isolate structure-toxicity relationships .

Q. How do structural modifications at the 3'-hydroxy or 4'-butyryl positions influence the compound’s pharmacokinetic properties?

  • Methodology : Synthesize analogs (e.g., 4'-propionyl or 3'-methoxy derivatives) and assess logP (shake-flask method) and plasma protein binding (equilibrium dialysis). Conduct in vivo PK studies in rodents with serial blood sampling, followed by non-compartmental analysis (NCA) for AUC and half-life calculations .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported metabolic pathways for hydroxyacetanilide derivatives?

  • Methodology : Use isotope-labeled this compound (e.g., ¹³C-acetate) in microsomal incubations. Analyze metabolites via high-resolution LC-MS/MS (Q-TOF) and compare fragmentation patterns to reference libraries. Cross-validate findings with CRISPR-edited CYP450 isoforms (e.g., CYP2E1 vs. CYP3A4) to identify key metabolic enzymes .

Methodological Best Practices

  • Synthesis Optimization : Prioritize green chemistry solvents (e.g., ethanol over DCM) to reduce environmental impact .
  • Analytical Validation : Use orthogonal methods (e.g., NMR + HRMS) to confirm molecular weight and functional groups .
  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw spectra and assay protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.